molecular formula C13H16F3N B1460916 N-cyclohexyl-2-(trifluoromethyl)aniline CAS No. 1039836-64-0

N-cyclohexyl-2-(trifluoromethyl)aniline

Cat. No. B1460916
CAS RN: 1039836-64-0
M. Wt: 243.27 g/mol
InChI Key: ZLBNUURWCCACFK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(trifluoromethyl)aniline (NCTA) is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that is used in a variety of experiments and studies, from synthesis to biochemical and physiological effects.

Scientific Research Applications

N-cyclohexyl-2-(trifluoromethyl)aniline has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

N-cyclohexyl-2-(trifluoromethyl)aniline is an organic compound that is used in a variety of experiments and studies. It acts as an electron-withdrawing group, which helps to increase the reactivity of the molecule. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline can act as a catalyst or inhibitor in certain reactions.
Biochemical and Physiological Effects
N-cyclohexyl-2-(trifluoromethyl)aniline has been used in a variety of studies to investigate the biochemical and physiological effects of the compound. Studies have shown that N-cyclohexyl-2-(trifluoromethyl)aniline can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmission. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It has a low toxicity, is relatively inexpensive, and is easy to obtain. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline is a versatile compound that can be used in a variety of experiments and studies. However, there are some limitations to using N-cyclohexyl-2-(trifluoromethyl)aniline in laboratory experiments. It is a volatile compound, and can be difficult to handle in certain experiments. Additionally, it can be difficult to obtain pure N-cyclohexyl-2-(trifluoromethyl)aniline, as it is often contaminated with other compounds.

Future Directions

N-cyclohexyl-2-(trifluoromethyl)aniline has a wide range of applications in the scientific research field, and there are many potential future directions for the compound. One potential direction is the development of new synthesis methods for the compound. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline could be used to develop new pharmaceuticals, agrochemicals, and other specialty chemicals. N-cyclohexyl-2-(trifluoromethyl)aniline could also be used to develop new materials, such as polymers, dyes, and other materials. Additionally, further research could be done to investigate the biochemical and physiological effects of N-cyclohexyl-2-(trifluoromethyl)aniline, and to develop new uses for the compound.

properties

IUPAC Name

N-cyclohexyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBNUURWCCACFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260808
Record name N-Cyclohexyl-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(trifluoromethyl)aniline

CAS RN

1039836-64-0
Record name N-Cyclohexyl-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039836-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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